molecular formula C22H22O11 B14759329 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Cat. No.: B14759329
M. Wt: 462.4 g/mol
InChI Key: VEFXIXFPSFIBMM-LNBCOLIQSA-N
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Description

5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside: is a natural flavonoid compoundThis compound is characterized by its molecular formula C22H22O11 and a molecular weight of 462.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside typically involves the glycosylation of 5,8,4’-Trihydroxy-7-methoxyflavone. This process can be achieved through various methods, including enzymatic glycosylation or chemical glycosylation using glycosyl donors and catalysts .

Industrial Production Methods: : Industrial production of this compound often involves the extraction from natural sources, such as plants belonging to the Acanthaceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside .

Scientific Research Applications

Chemistry: : In chemistry, this compound is used as a reference standard for the identification and quantification of flavonoids in plant extracts. It is also used in the synthesis of other flavonoid derivatives .

Biology: : In biological research, 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside is studied for its antioxidant properties. It is used to investigate the mechanisms of oxidative stress and its impact on cellular functions .

Medicine: : In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It is used in preclinical studies to evaluate its efficacy and safety .

Industry: : In the industrial sector, 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside is used in the formulation of dietary supplements and functional foods due to its health benefits .

Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3/t15-,17-,18+,19-,22+/m1/s1

InChI Key

VEFXIXFPSFIBMM-LNBCOLIQSA-N

Isomeric SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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